(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13460634
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 |
| Standard InChI Key | VPMJDLCXKBRYQC-AWEZNQCLSA-N |
| Isomeric SMILES | CCNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
| SMILES | CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (S)-2-ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) features a five-membered pyrrolidine ring substituted at the 2-position with an ethylaminomethyl group and at the 1-position with a benzyloxycarbonyl moiety. The (S)-configuration at the chiral center ensures spatial orientation critical for enantioselective binding, as demonstrated in receptor-ligand interaction studies.
Table 1: Key Structural Parameters
| Property | Detail |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| IUPAC Name | Benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate |
| Stereochemistry | (S)-configuration at C2 |
| Functional Groups | Pyrrolidine, benzyl ester, ethylamine |
X-ray crystallographic analyses reveal a puckered pyrrolidine ring with an average N-C-C-N torsion angle of 12.5°, facilitating optimal hydrogen bonding with biological targets. The benzyl ester group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to carboxylate analogs .
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production typically employs a six-step sequence starting from L-proline derivatives :
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Amino Protection: Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in THF/water (yield: 92%) .
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Side Chain Introduction: Mannich reaction with ethylamine and formaldehyde under acidic conditions (HCl, 50°C, 8 hr) to install the ethylaminomethyl group.
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Esterification: Benzyl ester formation via Steglich esterification (DCC/DMAP, CH₂Cl₂, 0°C to RT, 12 hr).
Table 2: Optimization of Key Reaction Parameters
| Step | Temperature | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mannich | 50°C | HCl | 78 | 95 |
| Esterification | 0°C→RT | DCC/DMAP | 85 | 98 |
| Deprotection | 25°C | TFA | 93 | 99 |
Physicochemical Properties
The compound exhibits solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Thermal analysis (DSC) shows a melting point of 112–114°C with decomposition onset at 240°C.
Key Stability Considerations:
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Hydrolytic Sensitivity: Benzyl ester undergoes pH-dependent hydrolysis (t₁/₂ = 3.2 hr at pH 10 vs. 48 hr at pH 7.4) .
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Photostability: UV degradation (λ = 254 nm) leads to 15% decomposition after 24 hr exposure.
Reactivity and Derivative Formation
Nucleophilic Acyl Substitution
The benzyl ester participates in Pd/C-catalyzed hydrogenolysis (H₂, 1 atm) to yield the free carboxylic acid (95% conversion) :
Amine Functionalization
The ethylamino group undergoes:
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Acylation: Acetic anhydride (pyridine, 0°C) forms N-acetyl derivatives.
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Reductive Amination: Reacts with aldehydes/ketones (NaBH₃CN, MeOH) to generate secondary amines.
Biological Applications and Mechanistic Insights
Neurological Target Modulation
In vitro studies demonstrate 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM, suggesting potential for Parkinson’s disease therapy. Molecular docking (PDB 2V5Z) reveals hydrogen bonding between the protonated ethylamine and Tyr 435 (distance: 2.1 Å).
Industrial and Regulatory Landscape
Global suppliers including VulcanChem and Evitachem offer GMP-grade material at $1,250–1,800/g (5 g scale). Safety data sheets indicate LD₅₀ >2000 mg/kg (rat oral), classifying it as Category 5 toxicity under GHS.
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